2-((4-fluorophenyl)thio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide
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Overview
Description
2-((4-fluorophenyl)thio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C16H18FN3OS and its molecular weight is 319.4. The purity is usually 95%.
BenchChem offers high-quality 2-((4-fluorophenyl)thio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-fluorophenyl)thio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- HBV CpAMs are attractive candidates for potential anti-HBV therapies. Researchers have discovered a series of 4,5,6,7-tetrahydrothieno[1,5-a]pyridine (THPP) compounds, including our target compound, which effectively inhibit a wide range of nucleoside-resistant HBV variants .
- In an HBV AAV mouse model, the lead compound 45 demonstrated oral administration efficacy in reducing HBV DNA viral load .
Inhibition of Hepatitis B Virus (HBV) Core Protein Conformational Modulation (CpAM)
Safety and Hazards
The safety and hazards associated with this compound are not well-documented. It is not intended for human or veterinary use and is available for research use only.
Future Directions
Mechanism of Action
Target of Action
The primary target of the compound 2-((4-fluorophenyl)thio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus and is therefore an attractive target for potential anti-HBV therapeutics .
Mode of Action
The compound interacts with the HBV core protein, acting as a core protein allosteric modulator (CpAM) . By binding to this protein, the compound effectively inhibits a wide range of nucleoside-resistant HBV mutants .
Biochemical Pathways
The compound affects the biochemical pathways involved in the replication of the HBV. By inhibiting the core protein, it disrupts the normal life cycle of the virus, preventing it from replicating and spreading .
Pharmacokinetics
In an hbv aav mouse model, the lead compound was shown to inhibit hbv dna viral load when administered orally .
Result of Action
The molecular and cellular effects of the compound’s action result in the inhibition of HBV replication. This leads to a decrease in the viral load, which can potentially halt the progression of the disease .
properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3OS/c17-13-4-6-14(7-5-13)22-11-16(21)18-9-12-10-19-20-8-2-1-3-15(12)20/h4-7,10H,1-3,8-9,11H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTDLFXSPBBGMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNC(=O)CSC3=CC=C(C=C3)F)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.